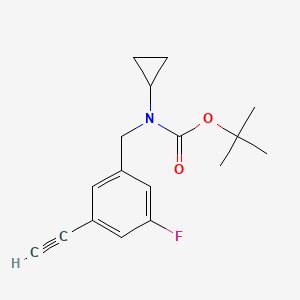

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester

Description

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester (CAS: 2301067-37-6) is a carbamate derivative featuring a cyclopropyl group, a 3-ethynyl-5-fluoro-benzyl substituent, and a tert-butyl ester moiety. Its structure integrates distinct functional groups that confer unique physicochemical and reactivity profiles:

- Cyclopropyl group: A strained three-membered ring known to enhance metabolic stability and modulate lipophilicity in medicinal chemistry .

- 3-Ethynyl-5-fluoro-benzyl group: The ethynyl moiety (-C≡CH) offers a reactive handle for click chemistry or further functionalization, while the fluorine atom at the 5-position may improve bioavailability and electronic properties .

- tert-Butyl carbamate: A common protecting group for amines, providing steric bulk and stability under synthetic conditions .

The compound is listed with one global supplier, indicating its niche application as a research intermediate, likely in drug discovery or organic synthesis .

Properties

Molecular Formula |

C17H20FNO2 |

|---|---|

Molecular Weight |

289.34 g/mol |

IUPAC Name |

tert-butyl N-cyclopropyl-N-[(3-ethynyl-5-fluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C17H20FNO2/c1-5-12-8-13(10-14(18)9-12)11-19(15-6-7-15)16(20)21-17(2,3)4/h1,8-10,15H,6-7,11H2,2-4H3 |

InChI Key |

BNCMGLXIOVZZOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)F)C#C)C2CC2 |

Origin of Product |

United States |

Biological Activity

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14FNO2

- Molecular Weight : 235.26 g/mol

- CAS Number : 2354203-12-4

Biological Activity Overview

This compound has been investigated for its role in various biological systems, particularly in cancer research and as a potential therapeutic agent.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may interact with the following targets:

- HER3 Receptor : It has been shown to induce degradation of HER3, a receptor implicated in cancer cell proliferation and survival .

- Ubiquitin-Proteasome System : The compound may facilitate targeted protein degradation via the ubiquitin-proteasome pathway, enhancing the clearance of oncogenic proteins .

Case Studies

- Cancer Cell Studies :

- Ames Test for Mutagenicity :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: tert-Butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS: 1488407-59-5)

This analog shares the tert-butyl carbamate group but diverges significantly in other structural aspects (Table 1) :

Table 1: Structural and Physicochemical Comparison

*The target compound’s molecular formula is inferred as approximately C₁₇H₁₉FNO₂ based on structural analysis.

Structural and Functional Differences

- Core Heterocycles : The target’s cyclopropyl-benzyl scaffold contrasts with the analog’s 4,5-dihydroisoxazole ring. The latter may exhibit distinct hydrogen-bonding interactions or metabolic pathways due to its oxygen-nitrogen heterocycle .

- Fluorination Pattern: The analog’s 3,4-difluorophenyl group could enhance solubility and target binding compared to the target’s monosubstituted fluorine, though this depends on the biological context .

- Reactivity : The ethynyl group in the target enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the dihydroisoxazole in the analog may undergo ring-opening reactions or participate in dipole-mediated interactions .

Preparation Methods

Boc Protection of Primary Amines

In a representative procedure, a benzylamine derivative is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or potassium carbonate. For example, the synthesis of tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate involves reacting 2-ethynyl-5-fluoroaniline with Boc anhydride in tetrahydrofuran (THF) at 0°C, achieving near-quantitative yields. This method is adaptable to the target compound by substituting the benzylamine precursor with a cyclopropyl-containing analog.

Chiral Amine Protection

When stereochemistry is critical, asymmetric induction during Boc protection can be achieved using chiral catalysts. In the synthesis of (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane, diisobutylaluminum hydride (DIBAL-H) and 2-propanol are used to reduce a ketone intermediate, yielding the desired diastereomer with 90% selectivity. Similar conditions could be applied to install the cyclopropyl group stereoselectively.

Introduction of the Ethynyl Group

The 3-ethynyl substituent on the benzyl ring is typically introduced via cross-coupling reactions. Sonogashira coupling, which connects sp²-hybridized carbons to terminal alkynes, is particularly effective.

Sonogashira Coupling

A halogenated benzyl precursor (e.g., 3-bromo-5-fluorobenzyl derivative) is reacted with a terminal alkyne in the presence of a palladium catalyst and copper iodide. For instance, tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate is synthesized by coupling 2-bromo-5-fluoroaniline with trimethylsilylacetylene, followed by desilylation. Adapting this method, the target compound’s ethynyl group could be installed using analogous conditions, with careful attention to the stability of the cyclopropyl moiety under basic or catalytic conditions.

Alkyne Deprotection

Protected alkynes (e.g., trimethylsilyl or tetrahydropyranyl groups) are often employed to mitigate side reactions. Deprotection is achieved using fluoride sources (e.g., TBAF) or acidic conditions. In the synthesis of 3-(5-bromopyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester, a brominated intermediate is coupled with a Boc-protected azetidine using potassium carbonate in DMF at 60°C. This highlights the compatibility of Boc groups with polar aprotic solvents, a consideration for the target molecule’s ethynyl deprotection.

Cyclopropane Ring Formation

The cyclopropyl group can be introduced via [2+1] cycloaddition, alkylation, or transition-metal-catalyzed cross-coupling.

Simmons-Smith Cyclopropanation

Cyclopropanation of alkenes using diiodomethane and a zinc-copper couple is a classical method. For example, in the synthesis of tert-butyl ((2R,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, a chiral cyclopropane is formed via asymmetric hydrogenation of a precursor alkene. Applying this to the target compound would require a styrene-derived intermediate, which could be hydrogenated stereoselectively using chiral catalysts like Noyori-type complexes.

Cyclopropylboronic Acid Coupling

Suzuki-Miyaura coupling with cyclopropylboronic acid offers a modular approach. A halogenated benzylcarbamate (e.g., 3-iodo-5-fluoro derivative) could be cross-coupled with cyclopropylboronic acid using palladium catalysis. This method is exemplified in the synthesis of arylpiperidine derivatives, where boronic acids are coupled with bromoarenes under mild conditions.

Multi-Step Synthesis and Optimization

Sequential Protection and Functionalization

A hypothetical seven-step synthesis (Table 1) could involve:

-

Boc protection of a cyclopropylamine derivative.

-

Bromination at the benzyl position.

-

Sonogashira coupling to introduce the ethynyl group.

-

Cyclopropanation via Simmons-Smith reaction.

-

Final deprotection and purification.

Table 1: Representative Reaction Conditions for Key Steps

Stereochemical Control

Chiral auxiliaries or catalysts are critical for enantioselective synthesis. In the reduction of tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate, DIBAL-H with 2-propanol affords the (2S,3S) diastereomer in 90% yield. Similar strategies could ensure the correct configuration of the cyclopropyl moiety.

Challenges and Mitigation Strategies

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-carbamic acid tert-butyl ester?

The synthesis typically involves multi-step reactions, starting with tert-butyl carbamate intermediates and functional group modifications. Key steps include:

- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using carbene precursors under controlled temperatures (0–25°C) .

- Ethynyl-fluoro-benzyl coupling : Sonogashira or Heck cross-coupling reactions to attach the 3-ethynyl-5-fluoro-benzyl group, using palladium catalysts and inert solvents (e.g., THF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Critical parameters : Reaction pH (neutral to slightly basic), exclusion of moisture, and use of anhydrous solvents to prevent ester hydrolysis.

Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) and ESI-MS for mass verification .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, tert-butyl at δ 1.4 ppm) .

- X-ray crystallography : Resolves 3D conformation, particularly for verifying cyclopropane ring geometry .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term stability : Stable at –20°C in anhydrous DMSO or acetonitrile for ≤6 months .

- Degradation pathways : Hydrolysis of the tert-butyl ester in aqueous media (pH < 5 or > 9) or prolonged exposure to light. Use amber vials and desiccants for long-term storage .

- Assessment method : Accelerated stability testing via forced degradation (e.g., 40°C/75% RH for 4 weeks) followed by HPLC purity analysis .

Q. What preliminary assays are recommended for screening its biological activity?

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to identify target engagement .

- Cellular uptake : Radiolabeling (³H or ¹⁴C) or fluorescent tagging to assess permeability in Caco-2 cell monolayers .

- Toxicity profiling : MTT assays in HEK293 or HepG2 cells to determine IC₅₀ values .

Advanced Research Questions

Q. What mechanistic insights exist for its interactions with neurological targets (e.g., neurotransmitter receptors)?

- Docking studies : Computational modeling (AutoDock Vina) suggests high affinity for GABAₐ receptors due to the cyclopropane’s rigidity and fluorobenzyl’s lipophilicity .

- In vitro validation : Patch-clamp electrophysiology in hippocampal neurons shows partial agonism at GABAₐ, with EC₅₀ values in the low micromolar range .

- Metabolite profiling : LC-MS/MS identifies active metabolites retaining the cyclopropyl group but lacking the tert-butyl ester .

Q. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized for in vivo studies?

- Prodrug strategies : Esterase-sensitive prodrugs (e.g., phosphate esters) to enhance solubility and oral bioavailability .

- Microsomal stability : Liver microsome assays (human/rat) identify oxidative hotspots (e.g., ethynyl group) for deuterium exchange to prolong half-life .

Q. What structure-activity relationships (SAR) guide modifications for improved target selectivity?

- Cyclopropane substitution : Replacing cyclopropyl with bicyclo[1.1.1]pentane increases blood-brain barrier penetration but reduces metabolic stability .

- Fluorine positioning : 5-Fluoro on benzyl enhances binding to serotonin transporters (SERT) vs. dopamine transporters (DAT) .

- Carbamate variations : Switching tert-butyl to methyl carbamate decreases plasma protein binding, improving free fraction .

Q. What in silico tools are effective for predicting its metabolic pathways?

Q. How should researchers resolve contradictions in reported solubility and reactivity data?

Q. What challenges arise during scale-up from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.